3-(3-(Dimethylamino)propyl)-1-((m-methoxybenzyl)methylamino)-3-phenyl-2-indolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(Dimethylamino)propyl)-1-((3-methoxybenzyl)(methyl)amino)-3-phenylindolin-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Dimethylamino)propyl)-1-((3-methoxybenzyl)(methyl)amino)-3-phenylindolin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indolin-2-one Core: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the Dimethylamino Group: This step involves the reaction of the intermediate with dimethylamine under controlled conditions.
Attachment of the 3-Methoxybenzyl Group: This can be done through a nucleophilic substitution reaction using a suitable benzyl halide.
Final Assembly: The final step involves the coupling of the intermediate products to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Dimethylamino)propyl)-1-((3-methoxybenzyl)(methyl)amino)-3-phenylindolin-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
3-(3-(Dimethylamino)propyl)-1-((3-methoxybenzyl)(methyl)amino)-3-phenylindolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-(Dimethylamino)propyl)-1-((3-methoxybenzyl)(methyl)amino)-3-phenylindolin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)propylamine: Similar in structure but lacks the indolin-2-one core.
N,N-Dimethyl-3-aminopropylamine: Another related compound with different functional groups.
Uniqueness
What sets 3-(3-(Dimethylamino)propyl)-1-((3-methoxybenzyl)(methyl)amino)-3-phenylindolin-2-one apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
33391-30-9 |
---|---|
Molecular Formula |
C28H33N3O2 |
Molecular Weight |
443.6 g/mol |
IUPAC Name |
3-[3-(dimethylamino)propyl]-1-[(3-methoxyphenyl)methyl-methylamino]-3-phenylindol-2-one |
InChI |
InChI=1S/C28H33N3O2/c1-29(2)19-11-18-28(23-13-6-5-7-14-23)25-16-8-9-17-26(25)31(27(28)32)30(3)21-22-12-10-15-24(20-22)33-4/h5-10,12-17,20H,11,18-19,21H2,1-4H3 |
InChI Key |
IBEYXWGPVWGWJP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC1(C2=CC=CC=C2N(C1=O)N(C)CC3=CC(=CC=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.